molecular formula C17H14O6 B11147397 5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid

5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid

Cat. No.: B11147397
M. Wt: 314.29 g/mol
InChI Key: RUYIVRYFIACHMY-UHFFFAOYSA-N
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Description

5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: is a heterocyclic compound with an intriguing structure. It belongs to the class of furocoumarin derivatives, which are widely found in various natural products. These compounds often exhibit significant biological activity and are used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases .

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-[(4,7-dimethyl-2-oxochromen-5-yl)oxymethyl]furan-2-carboxylic acid

InChI

InChI=1S/C17H14O6/c1-9-5-13(16-10(2)7-15(18)23-14(16)6-9)21-8-11-3-4-12(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

RUYIVRYFIACHMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves a multicomponent condensation approach. Here are the key steps:

  • Starting Materials:
    • 5-hydroxy-4,7-dimethyl-2H-chromen-2-one
    • 4-methoxyphenylglyoxal
    • Meldrum’s acid
  • Reaction Steps:
    • Initial interaction of the starting materials in MeCN (acetonitrile)
    • Formation of the furylacetic acid moiety in acidic media
  • Characterization:
    • The structures of the obtained compound were confirmed using techniques such as 1H and 13C-NMR spectroscopy and high-resolution mass spectrometry.

Chemical Reactions Analysis

    Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).

    Medicine: Explored for its role in skin disease treatment.

    Industry: May find applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Biological Activity

5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furoic acid moiety and a chromene derivative. Its molecular formula is C14H14O5C_{14}H_{14}O_5, and it features multiple functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of chromene compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory capabilities of chromene derivatives. The compound shows promise in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory pathways. For instance, certain derivatives have been shown to inhibit COX-2 and LOX-15 activities, suggesting potential applications in treating inflammatory conditions .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. In vitro studies indicate that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline. The dual inhibition of these enzymes suggests that the compound could be beneficial in enhancing cholinergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammation and neurodegeneration is significant. Kinetic studies have shown varying IC50 values against AChE and BChE, indicating its potency as an inhibitor .
  • Molecular Docking Studies : Computational studies have provided insights into the interactions between the compound and target proteins. These studies reveal hydrogen bonding and hydrophobic interactions that enhance binding affinity and biological activity .

In Vitro Studies

A study evaluated various chromene derivatives for their inhibitory effects on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values as low as 5.4 μM against AChE, highlighting their potential as therapeutic agents for cognitive disorders .

Cytotoxicity Assessments

In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), some derivatives demonstrated selective cytotoxic effects, suggesting their utility in cancer therapy .

Data Table: Biological Activity Summary

Activity IC50 Values Target Enzymes References
AntioxidantN/AFree radicals
COX-2 Inhibition10.4 μMCOX-2
LOX-15 InhibitionN/ALOX-15
AChE Inhibition5.4 μMAChE
BChE Inhibition7.7 μMBChE

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